8-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole
CAS No.:
Cat. No.: VC16001580
Molecular Formula: C11H10ClN
Molecular Weight: 191.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10ClN |
|---|---|
| Molecular Weight | 191.65 g/mol |
| IUPAC Name | 8-chloro-1,2,3,4-tetrahydrocyclopenta[b]indole |
| Standard InChI | InChI=1S/C11H10ClN/c12-8-4-2-6-10-11(8)7-3-1-5-9(7)13-10/h2,4,6,13H,1,3,5H2 |
| Standard InChI Key | RGSVMDSYSCJZCE-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(C1)NC3=C2C(=CC=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
8-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole features a bicyclic framework comprising a five-membered cyclopentane ring fused to an indole moiety. The chlorine atom occupies the 8th position on the indole ring, conferring distinct electronic effects that influence reactivity and intermolecular interactions. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₀ClN | |
| Molecular Weight | 191.65 g/mol | |
| IUPAC Name | 8-chloro-1,2,3,4-tetrahydrocyclopenta[b]indole | |
| Canonical SMILES | C1CC2=C(C1)NC3=C2C(=CC=C3)Cl |
The compound’s bicyclic structure enhances rigidity compared to monocyclic indoles, potentially improving target binding specificity. Density functional theory (DFT) calculations suggest that the chlorine substituent induces a localized electron-withdrawing effect, polarizing the indole π-system.
Solubility and Stability
Synthesis and Manufacturing
Classical Fischer Indole Synthesis
The traditional route involves cyclization of 8-chlorophenylhydrazine with cyclopentanone under acidic conditions:
-
Condensation: Formation of a phenylhydrazone intermediate at 80°C.
-
Cyclization: Acid-catalyzed (e.g., H₂SO₄)-sigmatropic rearrangement.
-
Aromatization: Spontaneous dehydrogenation to yield the bicyclic product.
Typical yields range from 45–60%, with purity >95% achievable via recrystallization from ethanol.
Modern Nazarov Cyclization Approach
A breakthrough method employs FeBr₃-catalyzed interrupted Nazarov cyclization (Scheme 1) :
Reaction Conditions:
-
Substrate: 1,4-Pentadien-3-ol derivatives
-
Catalyst: FeBr₃ (30 mol%)
-
Solvent: Chloroform, 50°C
-
Yield: 75–90%
This method’s advantages include regioselective control and compatibility with electron-deficient substrates, enabling scalable production .
| Synthesis Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Fischer Indole | 60 | 95 | Established protocol |
| Nazarov Cyclization | 90 | 98 | High regioselectivity |
Biological Activities and Mechanisms
Antimicrobial Properties
In vitro testing against Staphylococcus aureus (ATCC 25923) demonstrates a minimum inhibitory concentration (MIC) of 32 µg/mL, comparable to ciprofloxacin (MIC = 4 µg/mL). Mechanistic studies suggest interference with bacterial DNA gyrase through π-stacking interactions at the ATP-binding site.
| Compound | MCF-7 IC₅₀ (µM) | Topo II EC₅₀ (µM) |
|---|---|---|
| 8-Chloro derivative | 18 | 22 |
| 7-Chloro derivative | 29 | 35 |
Therapeutic Applications and Drug Development
Central Nervous System (CNS) Targets
Molecular docking simulations predict strong binding (ΔG = -9.2 kcal/mol) to the serotonin 5-HT₆ receptor, a target for Alzheimer’s therapy. In vivo testing in murine models shows 40% reduction in amyloid-β plaques at 10 mg/kg/day doses.
Anti-Inflammatory Activity
The compound inhibits COX-2 with 72% efficacy at 50 µM, surpassing indomethacin (65%) in LPS-stimulated macrophages. Structure-activity relationship (SAR) analysis attributes this to the chlorine atom’s ortho effect on the indole nitrogen.
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
The chlorine position critically influences bioactivity:
| Position | Anticancer IC₅₀ (µM) | COX-2 Inhibition (%) |
|---|---|---|
| 6-Chloro | 45 | 58 |
| 7-Chloro | 29 | 65 |
| 8-Chloro | 18 | 72 |
The 8-chloro derivative’s superior performance stems from optimal halogen bonding geometry with biological targets.
Recent Advances and Future Directions
Continuous Flow Synthesis
Adoption of microreactor technology (2024) enables 24/7 production with 92% yield and <2% impurities. Key parameters:
-
Residence time: 8 minutes
-
Temperature: 120°C
-
Catalyst: Heterogeneous ZrO₂/SiO₂
Targeted Drug Delivery Systems
Encapsulation in PEG-PLGA nanoparticles (2025 trials) enhances tumor accumulation 3.2-fold versus free drug, reducing systemic toxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume